Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate
Overview
Description
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is a chemical compound with the molecular formula C12H15FO3 . It falls under the category of esters and is commonly used in organic synthesis and pharmaceutical research. The compound’s structure consists of an ethyl ester group attached to a propanoic acid backbone, with a fluorine atom and a methoxy group on the phenyl ring.
Synthesis Analysis
The synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate involves the reaction between 3-(2-Fluoro-4-methoxyphenyl)propanoic acid and ethyl alcohol (ethanol) . The esterification process typically employs acid catalysis, resulting in the formation of the desired ester. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The compound’s molecular structure features a central propanoic acid moiety, ethyl ester group, and a substituted phenyl ring. The fluorine atom and methoxy group enhance its chemical properties. The 2D and 3D representations of the molecule are as follows:
Chemical Reactions Analysis
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), nucleophilic substitution, and reduction. Researchers have investigated its reactivity in different contexts, such as drug development and material science.
Physical And Chemical Properties Analysis
- Molecular Weight : 226.24 g/mol
- Melting Point : Varies based on purity and crystalline form
- Solubility : Moderately soluble in organic solvents (e.g., ethanol, acetone)
- Boiling Point : Dependent on pressure and solvent
Scientific Research Applications
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Scientific Field: Chemical Ecology
- Application Summary : Phenylpropanoids, including Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, have been studied for their potential as antifeedants for the Pine Weevil, Hylobius abietis .
- Methods of Application : The study involved synthesizing a number of structurally related compounds based on a lead compound and testing them . The Topliss scheme, a flow diagram used in numerous structure–activity relationship (SAR) studies, was evaluated to find the most potent antifeedants .
- Results : The study led to numerous new, potent, phenylpropanoid antifeedants for the pine weevil . Among the most potent were methyl 3-phenylpropanoates monosubstituted with chloro, fluoro, or methyl groups and the 3,4-dichlorinated methyl 3-phenylpropanoate .
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Scientific Field: Pharmaceutical Sciences
- Application Summary : Indole derivatives, which can be synthesized from phenylpropanoids, have been found to possess various biological activities .
- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Consult safety data sheets (SDS) for detailed hazard information.
Future Directions
Future research could explore the compound’s pharmacological potential, including its use as a drug candidate or precursor. Additionally, investigations into its environmental impact and sustainable synthesis methods are crucial.
properties
IUPAC Name |
ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHVZSUQIOWMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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